

5-Nitrothiophene-3-carbaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Nitrothiophene-3-carbaldehyde

Cat. No.: B1360311

[Get Quote](#)

CAS Number: 75428-45-4

This technical guide provides a comprehensive overview of **5-Nitrothiophene-3-carbaldehyde**, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, spectroscopic data, synthesis, and applications in the preparation of biologically active compounds.

Chemical and Physical Properties

5-Nitrothiophene-3-carbaldehyde is a nitro-substituted aromatic aldehyde containing a thiophene ring. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aldehyde and the thiophene ring, making it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of **5-Nitrothiophene-3-carbaldehyde**

Property	Value	Reference(s)
CAS Number	75428-45-4	[1] [2]
Molecular Formula	C ₅ H ₃ NO ₃ S	[1]
Molecular Weight	157.15 g/mol	[1]
Physical Form	Powder	[3]
Melting Point	79-81 °C	[3]
Boiling Point	283.3 ± 25.0 °C at 760 mmHg	[3]
Purity	Available as 97% or 98%	[1] [3]

Table 2: Solubility Profile

While specific quantitative solubility data for **5-Nitrothiophene-3-carbaldehyde** is not readily available in the literature, a qualitative assessment can be made based on the properties of the structurally similar 5-Nitrothiophene-2-carboxaldehyde.

Solvent	Solubility	Reference(s)
Water	Poor	[4]
Acetone	Soluble (forms a clear yellow solution at 1%)	[4]
Other Organic Solvents	Expected to be soluble in polar organic solvents	[5]

Spectroscopic Data

Detailed experimental spectroscopic data for **5-Nitrothiophene-3-carbaldehyde** is not consistently available. The following tables provide expected spectral characteristics based on the functional groups present and data from the closely related isomer, 5-Nitrothiophene-2-carboxaldehyde.

Table 3: Expected ¹H NMR Spectral Data

Protons	Chemical Shift (δ , ppm)	Multiplicity	Notes
Aldehydic proton (-CHO)	9.5 - 10.5	Singlet	Deshielded due to the electronegativity of the oxygen atom and the aromatic ring current. [6] [7]
Thiophene ring protons	7.5 - 8.5	Doublets	The exact shifts and coupling constants depend on the substitution pattern.

Table 4: Expected ^{13}C NMR Spectral Data

Carbon Atom	Chemical Shift (δ , ppm)	Notes
Carbonyl carbon (C=O)	180 - 190	
Thiophene ring carbons	120 - 150	The carbon bearing the nitro group will be significantly deshielded.

Table 5: Expected FT-IR Spectral Data

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Reference(s)
C-H stretching (aromatic)	3100 - 3000	Medium to Weak	[8]
C=O stretching (aldehyde)	1710 - 1680	Strong	[9]
N=O stretching (nitro group)	1550 - 1500 and 1360 - 1320	Strong	[8]
C=C stretching (aromatic)	1600 - 1450	Medium	[8]

Table 6: Expected Mass Spectrometry Data

Ion	m/z	Notes
[M] ⁺	157	Molecular ion peak.
[M-CHO] ⁺	128	Loss of the formyl group.
[M-NO ₂] ⁺	111	Loss of the nitro group.

Experimental Protocols

Synthesis of 5-Nitrothiophene-3-carbaldehyde

A common method for the synthesis of nitrothiophenes is the nitration of the corresponding thiophene derivative. While a specific protocol for the 3-carbaldehyde isomer is not detailed in the searched literature, a general procedure can be adapted from the synthesis of the 2-carbaldehyde isomer.[10]

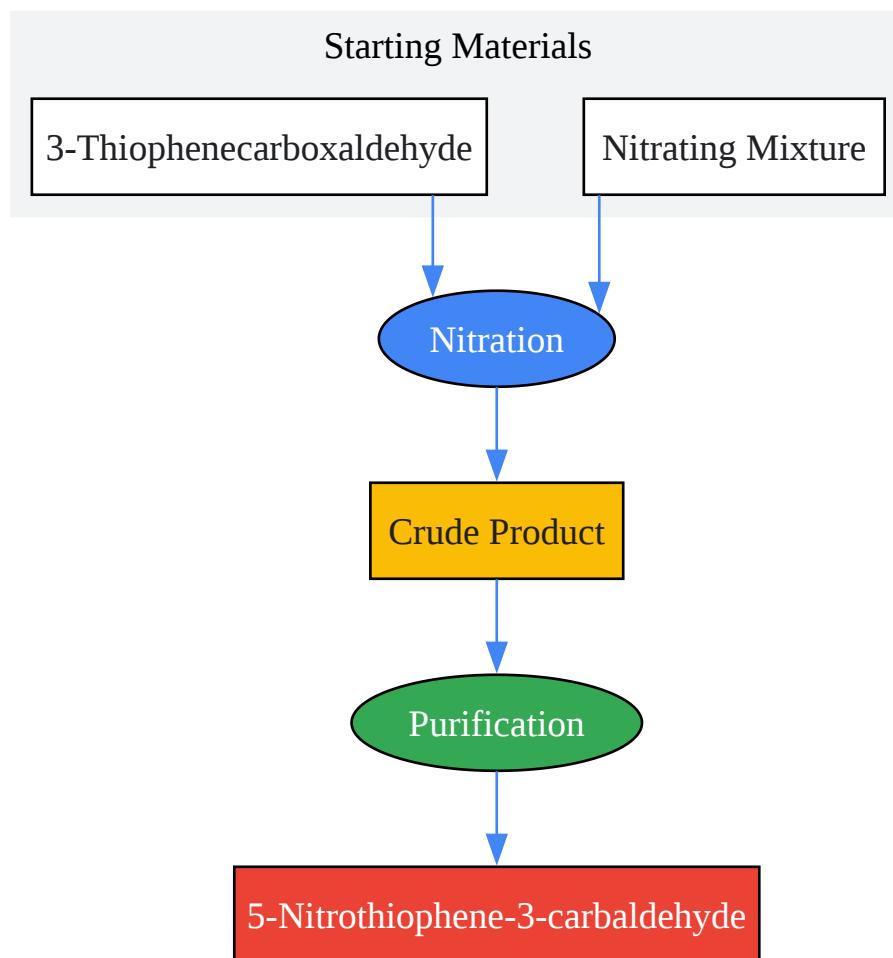
General Protocol: Nitration of 3-Thiophenecarboxaldehyde

- Preparation of the Nitrating Mixture: A mixture of fuming nitric acid and concentrated sulfuric acid is prepared and cooled in an ice-salt bath.

- Reaction: A solution of 3-thiophenecarboxaldehyde in concentrated sulfuric acid is cooled and the nitrating mixture is added dropwise while maintaining a low temperature.
- Work-up: The reaction is quenched by pouring it onto ice water. The product is then extracted with an organic solvent (e.g., ether).
- Purification: The combined organic extracts are washed, dried, and concentrated. The resulting crude product, a mixture of isomers, is purified by column chromatography to yield **5-Nitrothiophene-3-carbaldehyde**.

Note: This is a generalized protocol and requires optimization for specific laboratory conditions.

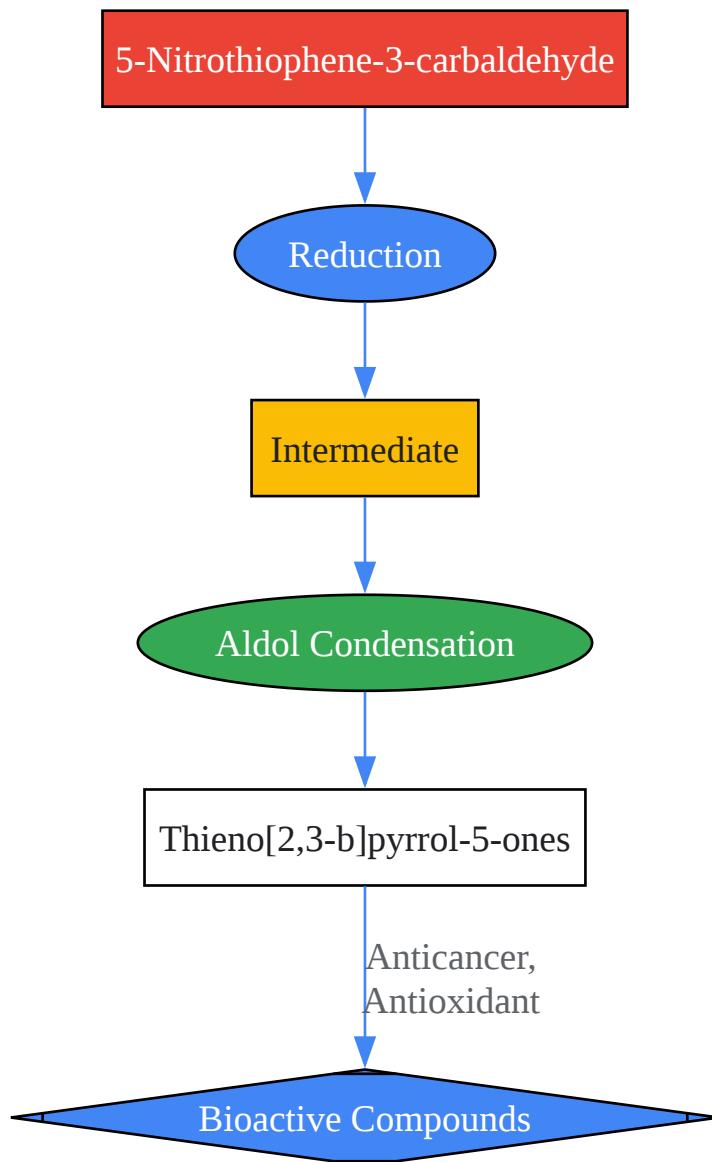
Use in Synthesis of Bioactive Molecules


5-Nitrothiophene-3-carbaldehyde serves as a valuable precursor for the synthesis of various heterocyclic compounds with potential biological activities. One key application is in the synthesis of thieno[2,3-b]pyrrol-5-one derivatives, which have shown antioxidant and anticancer potential.[\[11\]](#)

Protocol: Synthesis of Thieno[2,3-b]pyrrol-5-one Derivatives

- Reduction of the Nitro Group: The nitro group of **5-Nitrothiophene-3-carbaldehyde** is reduced to an amine to form an intermediate, which is then cyclized.
- Aldol Condensation: The resulting key intermediate is coupled with various substituted thiophene-2-carbaldehydes under aldol condensation conditions to yield the final thieno[2,3-b]pyrrol-5-one derivatives.

Visualizations


Logical Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **5-Nitrothiophene-3-carbaldehyde**.

Application in Heterocyclic Synthesis

[Click to download full resolution via product page](#)

Caption: Synthesis of bioactive thieno[2,3-b]pyrrol-5-ones.

Safety Information

5-Nitrothiophene-3-carbaldehyde is associated with the following hazard statements:

- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]

- H335: May cause respiratory irritation.[3]

It is designated with the GHS07 pictogram for being harmful.[3] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound. Store at 4°C under a nitrogen atmosphere.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Nitrothiophene-2-aldehyde [webbook.nist.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. ¹H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 11. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [5-Nitrothiophene-3-carbaldehyde: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1360311#5-nitrothiophene-3-carbaldehyde-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com